Technical Documentation Center

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Core Science & Biosynthesis

Foundational

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Heterocycle

An In-Depth Technical Guide to the Solubility of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine in Organic Solvents To the researchers, scientists, and drug development professionals at the forefront of innovation, this gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine in Organic Solvents

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses the critical physicochemical parameter of solubility for the novel compound 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. While direct, quantitative solubility data for this specific molecule is not yet prevalent in published literature, this document serves as a comprehensive technical guide grounded in established principles of physical organic chemistry and proven experimental methodologies.

Our approach is twofold: first, to provide a robust theoretical framework for predicting and understanding the solubility behavior of this fluorinated dihydropyridine derivative based on its structural attributes and by drawing parallels with analogous compounds. Second, to equip you with a detailed, self-validating experimental protocol to determine its solubility profile accurately in your own laboratories. This guide is designed not as a static data sheet, but as a dynamic tool to empower your research and development efforts.

Part 1: Theoretical Framework for Solubility

The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute and the solvent. Understanding the structural and electronic characteristics of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is paramount to predicting its behavior in various organic solvents.

Molecular Structure and Polarity Analysis

The molecule possesses several key functional groups that will govern its interactions:

  • Fluorinated Pyridine Ring: The two fluorine atoms are strong electron-withdrawing groups, which will influence the electron density of the aromatic system. Fluorination can decrease a molecule's polarizability and tendency to engage in van der Waals interactions, while also potentially participating in hydrogen bonding as a weak acceptor.

  • Hydrazono Group (-C=N-NH₂): This group is a significant contributor to the molecule's polarity. The primary amine (-NH₂) is a strong hydrogen bond donor, and the imine nitrogen is a hydrogen bond acceptor. This functionality suggests a propensity for favorable interactions with polar, protic solvents.

  • Dihydropyridine Core: The partially saturated ring introduces a degree of conformational flexibility compared to a fully aromatic pyridine ring.

Based on these features, 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine can be classified as a polar molecule with both hydrogen bond donor and acceptor capabilities.

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a foundational guide. We can anticipate the following trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are expected to be effective.[1] These solvents possess high dipole moments and can act as hydrogen bond acceptors, readily solvating the polar functional groups of the target molecule. For many heterocyclic compounds, DMSO is a very effective solvent.[2]

  • Moderate to High Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be effective solvents.[1][2] Their ability to both donate and accept hydrogen bonds will facilitate strong interactions with the hydrazono moiety. However, the energy required to break the solvent-solvent hydrogen bonds in these liquids may slightly temper the overall solubility compared to polar aprotic solvents.

  • Limited Solubility in Non-Polar Solvents: Solvents such as hexanes, toluene, and diethyl ether are unlikely to be effective. The energy penalty for breaking the strong solute-solute hydrogen bonds and dipole-dipole interactions of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.

Insights from Analogous Compounds

A structurally related compound, 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, has been reported to be soluble in acetone, DMF, and DMSO, sparingly soluble in cold ethanol, but readily soluble in hot ethanol.[1] This empirical data strongly supports the theoretical predictions for our target molecule, suggesting a similar solubility profile.

Part 2: Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a robust protocol for determining both kinetic and thermodynamic solubility.

Key Experimental Methodologies

There are two primary types of solubility measurements relevant in a drug discovery context: kinetic and thermodynamic solubility.[3]

  • Kinetic Solubility: This is often measured early in discovery and reflects the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous or buffer system.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a solvent.[3] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a defined period.[5] For the purpose of this guide, we will focus on determining the thermodynamic solubility in organic solvents.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Take aliquot of supernatant sep->analysis1 analysis2 Dilute with appropriate mobile phase analysis1->analysis2 analysis3 Analyze concentration by calibrated HPLC-UV analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.[5]

Materials:

  • 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Standards: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mg/mL). b. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL). c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: a. Add an excess amount of solid 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg). b. Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial. c. Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration: a. Securely cap the vials. b. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by testing at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3]

  • Phase Separation: a. After equilibration, remove the vials and let them stand to allow the solid to settle. b. Separate the saturated supernatant from the excess solid. This can be done by: i. Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). ii. Filtration: Use a syringe to draw up the supernatant and pass it through a solvent-compatible 0.22 µm filter. This is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Analysis: a. Carefully take a known volume of the clear supernatant (e.g., 10 µL). b. Dilute the aliquot with a suitable diluent (typically the HPLC mobile phase) to a concentration that falls within the range of your calibration curve. c. Inject the diluted sample onto the HPLC system. d. Determine the peak area from the chromatogram. e. Use the calibration curve to calculate the concentration of the diluted sample. f. Multiply by the dilution factor to determine the final solubility of the compound in the organic solvent.

Part 3: Data Presentation and Interpretation

Summarizing Quantitative Data

The results from the experimental protocol should be presented in a clear, tabular format. This allows for easy comparison of solubility across different solvents.

Table 1: Illustrative Solubility of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)Molar Solubility (mol/L)
DMSOPolar AproticHighData to be determinedData to be calculated
DMFPolar AproticHighData to be determinedData to be calculated
EthanolPolar ProticModerate-HighData to be determinedData to be calculated
MethanolPolar ProticModerate-HighData to be determinedData to be calculated
AcetonitrilePolar AproticModerateData to be determinedData to be calculated
Ethyl AcetateModerately PolarLowData to be determinedData to be calculated
TolueneNon-PolarVery LowData to be determinedData to be calculated

Note: This table is for illustrative purposes. The "Experimental Solubility" and "Molar Solubility" columns are to be populated with data generated from the protocol described in Part 2.

Interpreting the Results: The Causality Behind the Data

The experimentally determined solubility values will provide critical insights into the intermolecular forces at play.

G cluster_solute 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine cluster_solvent Solvent Properties solute Target Molecule h_donor H-Bond Donor (-NH2) h_acceptor H-Bond Acceptor (>C=N-, F) dipole Dipole Moment nonpolar Non-Polar (e.g., Toluene) - Van der Waals forces solute->nonpolar Weak Interaction (Low Solubility) protic Polar Protic (e.g., Ethanol) - H-Bond Donor/Acceptor h_donor->protic Strong Interaction (High Solubility) h_acceptor->protic Strong Interaction aprotic Polar Aprotic (e.g., DMSO) - H-Bond Acceptor - High Dipole h_acceptor->aprotic Strong Interaction (High Solubility) dipole->aprotic Strong Interaction

Caption: Solute-Solvent Interaction Map.

  • High solubility in DMSO/DMF would confirm the dominant role of strong dipole-dipole interactions and hydrogen bonding between the solvent (as an acceptor) and the solute's hydrazono group.

  • Comparing ethanol vs. DMSO: If solubility is significantly higher in DMSO, it suggests that the energy cost of breaking the solvent-solvent hydrogen bonds in ethanol is a limiting factor.

  • Negligible solubility in toluene would validate the prediction that the weak van der Waals forces offered by non-polar solvents are insufficient to overcome the strong intermolecular forces holding the solute molecules together in the solid state.

By systematically applying the theoretical framework and experimental protocols outlined in this guide, researchers can confidently characterize the solubility of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine, a critical step in its journey through the drug discovery and development pipeline.

References

  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives - Communications In Catalysis.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities - Indian Academy of Sciences.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process | Request PDF - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antimicrobial Activity of Fluorinated Dhydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Dihydropyridine (DHP) derivatives, a class of compounds historically recognized for their efficacy as calcium channel blockers in cardiovascular therapies, have emerged as a promising scaffold for antimicrobial drug discovery.[1][2] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, fluorinated dihydropyridine derivatives represent a compelling area of investigation for novel antimicrobial agents.

This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanistic investigation of fluorinated dihydropyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers in this field.

II. Synthesis of Fluorinated Dihydropyridine Derivatives

A common and efficient method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a one-pot multicomponent reaction.[2][4] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[4] For the synthesis of fluorinated derivatives, a fluorinated benzaldehyde is a key starting material.

Protocol 2.1: General Hantzsch Synthesis of a Fluorinated 1,4-Dihydropyridine Derivative

This protocol describes the synthesis of a representative diethyl 4-(fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Rationale: The use of microwave irradiation can significantly reduce reaction times and improve yields.[5] An eco-friendly approach using an aqueous micellar solution can also be employed.[5]

Materials:

  • Fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Ethyl acetoacetate

  • Ammonium hydroxide (25% solution)

  • Ethanol

  • Microwave reactor (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Thin-layer chromatography (TLC) plates

  • Crystallization dishes

Procedure:

  • In a round-bottom flask, combine 4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium hydroxide (15 mL).

  • Add ethanol (20 mL) as a solvent.

  • Conventional Heating: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Microwave Irradiation (Alternative): Place the sealed reaction vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 100-120°C) for 10-20 minutes.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated 1,4-dihydropyridine derivative.

  • Characterize the final product using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[5][6]

Synthesis_Workflow A Starting Materials (Fluorobenzaldehyde, β-Ketoester, Ammonia Source) B One-Pot Condensation (Hantzsch Reaction) A->B Mixing & Heating (Conventional or Microwave) C Reaction Monitoring (TLC) B->C D Work-up & Precipitation C->D Reaction Completion E Purification (Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the Hantzsch synthesis of fluorinated dihydropyridine derivatives.

III. Evaluation of Antimicrobial Activity

The initial assessment of the antimicrobial potential of newly synthesized compounds involves determining their Minimum Inhibitory Concentration (MIC) and, subsequently, their Minimum Bactericidal Concentration (MBC).

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Rationale: The broth microdilution method is a quantitative technique that allows for the testing of multiple compounds against various microbial strains simultaneously in a 96-well plate format, making it efficient for screening.[4][10]

Materials:

  • Synthesized fluorinated dihydropyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each fluorinated dihydropyridine derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB alone) in each plate.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates the concentration that inhibits growth, the MBC determines the concentration that kills the bacteria. This is a crucial parameter for understanding the cidal versus static nature of the antimicrobial agent.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies).

Data Presentation

Summarize the MIC and MBC values in a clear and concise table.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
F-DHP-1S. aureus ATCC 292131632
F-DHP-1E. coli ATCC 2592264>128
F-DHP-2S. aureus ATCC 29213816
F-DHP-2E. coli ATCC 259223264
AmoxicillinS. aureus ATCC 292130.51
AmoxicillinE. coli ATCC 2592248

IV. Investigating the Mechanism of Action

A potential mechanism of action for dihydropyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[11][12]

Protocol 4.1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from established methods for measuring DHFR activity.[13][14][15]

Rationale: This in vitro enzyme assay directly measures the ability of the fluorinated dihydropyridine derivatives to inhibit the activity of DHFR. The assay monitors the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[16][17]

Materials:

  • Purified DHFR enzyme (from a relevant bacterial source)

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[13]

  • Fluorinated dihydropyridine derivatives

  • Methotrexate (a known DHFR inhibitor, as a positive control)

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture containing the assay buffer, DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the fluorinated dihydropyridine derivative or methotrexate to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrofolic acid.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Fluorinated_DHP Fluorinated Dihydropyridine Derivative Fluorinated_DHP->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Biosynthesis->DNA_Synthesis

Caption: Proposed mechanism of action: Inhibition of Dihydrofolate Reductase (DHFR).

V. Conclusion and Future Directions

Fluorinated dihydropyridine derivatives represent a promising class of compounds in the search for new antimicrobial agents. The protocols outlined in this guide provide a systematic approach to their synthesis, evaluation of antimicrobial activity, and investigation of their mechanism of action. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the antimicrobial potency and selectivity of these derivatives. Additionally, cytotoxicity assays against mammalian cell lines are essential to assess their therapeutic potential.[12][18] The exploration of other potential cellular targets beyond DHFR could also unveil novel mechanisms of action.[19][20]

VI. References

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH. [Link]

  • Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. PubMed. [Link]

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 1,4-DIHYDROPYRIDINE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry | Oxford Academic. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. PMC. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. Semantic Scholar. [Link]

  • Antimicrobial susceptibility testing - methods. Univerzita Komenského. [Link]

  • Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Susceptibility testing in antibacterial drug R&D. GARDP Revive. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. PMC. [Link]

Sources

Application

Application Notes & Protocols: The Synthetic Utility of 4,6-Difluoro-2-hydrazinylpyridine

Introduction: The Strategic Imperative of Fluorinated Pyridines in Modern Synthesis In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone for in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorinated Pyridines in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and pKa, often leading to enhanced pharmacokinetic profiles and target-binding affinities.[1][2] Among these scaffolds, the pyridine ring is a privileged structure due to its prevalence in biologically active compounds and its capacity for diverse functionalization.[3]

This guide focuses on the synthetic applications of 4,6-Difluoro-2-hydrazinylpyridine . This molecule is a highly versatile building block, combining the electronic benefits of a difluorinated pyridine core with the rich reactive potential of a hydrazinyl moiety. It is critical to note that this compound exists in a tautomeric equilibrium with its 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine form. However, due to the thermodynamic stability conferred by aromaticity, the hydrazinyl tautomer is the predominant and synthetically relevant species in solution. The hydrazinyl group serves as a powerful nucleophile and a precursor for a wide array of subsequent transformations, making this reagent a valuable asset for constructing complex molecular architectures.

Part 1: Synthesis of the 4,6-Difluoro-2-hydrazinylpyridine Scaffold

The synthesis of the title compound is predicated on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two fluorine atoms strongly activates the C2 position of the pyridine ring, rendering it highly susceptible to attack by nucleophiles like hydrazine.

Proposed Synthetic Workflow

The overall synthetic strategy involves the conversion of a commercially available precursor, 2-chloro-4,6-difluoropyridine, to the target hydrazinylpyridine.

G cluster_0 Synthetic Pathway A 2-Chloro-4,6-difluoropyridine B 4,6-Difluoro-2-hydrazinylpyridine A->B  Hydrazine Hydrate (NH2NH2·H2O)  Solvent: Dioxane or Ethanol  Conditions: 25°C to Reflux

Caption: Proposed synthesis of 4,6-Difluoro-2-hydrazinylpyridine via SNAr.

Experimental Protocol: Synthesis of 4,6-Difluoro-2-hydrazinylpyridine

This protocol is adapted from established procedures for the hydrazinolysis of halo-pyridines.[4]

Materials:

  • 2-Chloro-4,6-difluoropyridine (1.0 equiv)

  • Hydrazine hydrate (~64% solution, 3.0-5.0 equiv)

  • 1,4-Dioxane or Ethanol (solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-difluoropyridine (1.0 equiv) and the chosen solvent (e.g., 1,4-dioxane, ~0.2 M concentration).

  • Reagent Addition: While stirring at room temperature (25°C), add hydrazine hydrate (3.0-5.0 equiv) dropwise to the solution. The reaction is often exothermic; a water bath can be used for cooling if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours at room temperature, but gentle heating (e.g., 50-80°C) can be applied to accelerate the conversion if required.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess hydrazine by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove any remaining hydrazine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR: Expect characteristic signals for the aromatic proton, the -NH proton, and the -NH₂ protons. The signals for the NH protons may be broad.[4]

  • ¹⁹F NMR: Two distinct signals corresponding to the fluorine atoms at the C4 and C6 positions.

  • ¹³C NMR: Signals for the fluorinated carbons will show characteristic C-F coupling.

  • FT-IR: Presence of N-H stretching bands around 3100-3400 cm⁻¹.

Part 2: Application in Heterocyclic Synthesis

The true value of 4,6-Difluoro-2-hydrazinylpyridine lies in its utility as a scaffold for building more complex heterocyclic systems, which are of significant interest in medicinal chemistry.

Application Note 1: Synthesis of Fluorinated Pyrazolo[3,4-b]pyridines

The 1,2-dinucleophilic nature of the hydrazinyl moiety makes it an ideal precursor for the synthesis of fused pyrazole rings through condensation with 1,3-dielectrophiles, such as β-diketones.[5]

Reaction Mechanism: The reaction proceeds via an initial condensation of the terminal -NH₂ group with one of the carbonyls of the β-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the -NH- group attacks the second carbonyl, and subsequent dehydration yields the aromatic pyrazolo[3,4-b]pyridine ring system.

G cluster_1 Mechanism: Pyrazolo[3,4-b]pyridine Formation A 4,6-Difluoro-2- hydrazinylpyridine C Hydrazone Intermediate A->C + B β-Diketone (R1-CO-CH2-CO-R2) B->C Condensation (-H2O) D Cyclized Intermediate (Hydroxypyrazoline) C->D Intramolecular Cyclization E Fluorinated Pyrazolo[3,4-b]pyridine D->E Dehydration (-H2O)

Caption: Mechanism for the synthesis of Pyrazolo[3,4-b]pyridines.

Protocol: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis This protocol is based on established methods for pyrazole formation from hydrazines.[5]

  • Reaction Setup: In a suitable flask, dissolve 4,6-Difluoro-2-hydrazinylpyridine (1.0 equiv) in glacial acetic acid or ethanol.

  • Reagent Addition: Add the desired β-diketone (e.g., acetylacetone, benzoylacetone, or a trifluoromethyl-β-diketone) (1.1 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-120°C) for 4-16 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine derivative.

Table 1: Substrate Scope for Pyrazolo[3,4-b]pyridine Synthesis

Entryβ-Diketone Substrate (R¹COCH₂COR²)R¹ GroupR² GroupExpected Product
1Acetylacetone-CH₃-CH₃5,7-Difluoro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
2Benzoylacetone-Ph-CH₃5,7-Difluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
31,1,1-Trifluoro-2,4-pentanedione-CF₃-CH₃5,7-Difluoro-3-methyl-1-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
4Dibenzoylmethane-Ph-Ph5,7-Difluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Application Note 2: Library Synthesis via Hydrazone Formation

The terminal primary amine of the hydrazinyl group provides a straightforward handle for late-stage functionalization through condensation with a diverse range of aldehydes and ketones. This reaction is highly efficient and tolerant of various functional groups, making it ideal for generating libraries of compounds for biological screening.[4]

Workflow for Hydrazone Library Synthesis:

G cluster_2 Hydrazone Library Synthesis Workflow Core 4,6-Difluoro-2- hydrazinylpyridine Reaction Parallel Condensation (Catalytic Acid, EtOH) Core->Reaction Aldehyde Aldehyde/Ketone Library (R-CHO) Aldehyde->Reaction Library Diverse Hydrazone Product Library Reaction->Library

Caption: Workflow for parallel synthesis of a hydrazone library.

Protocol: General Procedure for Hydrazone Synthesis

  • Reaction Setup: Dissolve 4,6-Difluoro-2-hydrazinylpyridine (1.0 equiv) in a suitable solvent such as ethanol.

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 equiv) to the solution.

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours, and the product hydrazone may precipitate directly from the reaction mixture.

  • Isolation: The solid product can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent is removed, and the residue is purified as needed.

This methodology allows for the rapid generation of a multitude of derivatives, where the "R" group from the aldehyde or ketone can be systematically varied to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion

4,6-Difluoro-2-hydrazinylpyridine is a high-potential synthetic intermediate. Its preparation is straightforward, and the dual reactivity offered by its fluorinated pyridine core and nucleophilic hydrazinyl group provides access to a rich portfolio of complex heterocyclic structures. The protocols and applications detailed herein demonstrate its utility in constructing fused heterocycles like pyrazolo[3,4-b]pyridines and in the rapid diversification of molecular scaffolds through hydrazone formation, establishing it as a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules.
  • The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Dotsenko, V. V., et al. Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
  • ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Introduction Welcome to the technical support guide for the synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is designed for researchers, chemists, and drug development professionals. The synthesis of this specific molecule is not widely documented in peer-reviewed literature. Therefore, this guide is built upon established principles of nucleophilic aromatic substitution (SNAr) on highly activated fluoro-heterocycles and draws from proven methodologies for structurally analogous compounds.[1][2] The primary proposed pathway involves a selective nucleophilic aromatic substitution on a trifluorinated pyridine precursor.

The key challenge in this synthesis is achieving selective mono-substitution while avoiding the formation of di-substituted byproducts. This guide provides a robust experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you navigate this synthesis successfully.

Proposed Synthetic Pathway

The most logical synthetic route is the reaction of 2,4,6-trifluoropyridine with hydrazine hydrate. The fluorine atom at the C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the other fluorine atoms.

Caption: Proposed SNAr pathway for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most suitable and commercially available precursor is 2,4,6-trifluoropyridine . The fluorine atoms at the 2- and 6-positions are electronically activated for nucleophilic substitution by the ring nitrogen. The C4-fluorine is also activated, but generally, substitution is favored at the positions alpha to the nitrogen.[1]

Q2: Why is controlling the reaction temperature so critical?

Temperature control is paramount for selectivity. Nucleophilic attack on the highly activated trifluoropyridine ring can be very fast.

  • Low Temperatures (e.g., 0-10°C): These conditions are crucial for minimizing the rate of the second substitution reaction. By keeping the temperature low, especially during the addition of hydrazine, you can significantly favor the mono-substituted product over the di-substituted byproduct.[2][3]

  • Higher Temperatures: While heating can drive reactions to completion, in this case, it will almost certainly lead to a mixture of products that are difficult to separate, drastically reducing the yield of the desired compound.[2]

Q3: What are the expected major byproducts?

The primary byproduct is the di-substituted species, 2,6-dihydrazinyl-4-fluoropyridine . This arises when a second molecule of hydrazine displaces the fluorine atom at the C6 position of the desired mono-substituted product. Its formation is favored by excess hydrazine, high temperatures, or prolonged reaction times.

Q4: The target is a hydrazono-dihydropyridine. Will I form the aromatic hydrazinopyridine instead?

You will likely form a mixture of tautomers in solution: the aromatic 4,6-difluoro-2-hydrazinopyridine and the target 4,6-difluoro-2-hydrazono-2,3-dihydropyridine . The hydrazono tautomer may be favored in the solid state. Characterization using NMR and IR spectroscopy can help determine the predominant form.[4][5] For the purpose of the reaction, the initial product of the SNAr is the aromatic hydrazino- form, which then equilibrates.

Q5: How stable is the final product?

Hydrazine and hydrazone derivatives can be sensitive to oxidation and hydrolysis.[6] It is advisable to conduct the workup under a neutral pH and to store the final product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C). Purification via column chromatography should be done promptly after the reaction workup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reaction Too Cold: The activation energy, though lowered, might not be overcome at very low temperatures.After slow addition of hydrazine at 0-5°C, allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS. If no conversion is observed after 1-2 hours, consider gentle warming to 30-40°C.
2. Inactive Hydrazine: Hydrazine hydrate can degrade over time.Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of an older bottle.
3. Starting Material Purity: Impurities in the 2,4,6-trifluoropyridine can inhibit the reaction.Verify the purity of the starting material by GC-MS or NMR.
Multiple Products Observed by TLC/LC-MS 1. Di-substitution: This is the most common issue, resulting from a lack of selectivity.Strictly control reaction parameters:Temperature: Maintain 0-10°C during hydrazine addition.[2]• Stoichiometry: Use only a slight excess of hydrazine hydrate (1.05-1.1 equivalents).• Slow Addition: Add the hydrazine dropwise over 30-60 minutes to avoid high local concentrations.[2][3]
2. Ring Opening/Degradation: Highly basic conditions or high temperatures can cause decomposition.Ensure the reaction is not overly basic. The use of a mild base like triethylamine or DIPEA can be considered to scavenge the HF generated, but hydrazine itself is basic. Avoid strong bases.
Product Decomposes During Workup or Purification 1. Oxidative Degradation: Hydrazine moieties can be susceptible to air oxidation.Perform the aqueous workup and extraction quickly. If possible, use de-gassed solvents. Concentrate the product under reduced pressure at low temperatures (<40°C).
2. Acid/Base Sensitivity: The product may be unstable under strongly acidic or basic conditions.During workup, wash the organic layer with brine or a neutral buffer instead of strong acids or bases.
3. Instability on Silica Gel: The acidic nature of silica gel can sometimes degrade sensitive compounds.Consider a rapid flash chromatography with a solvent system containing a small amount of triethylamine (0.1-1%) to neutralize the silica. Alternatively, use neutral alumina for chromatography.[7]
Table 1: Effect of Reaction Conditions on Hydrazinolysis Selectivity

This table, adapted from analogous pyrimidine syntheses, illustrates the critical parameters for achieving mono-substitution.[2]

ParameterCondition A (Optimized)Condition B (Poor Selectivity)Expected Outcome
Molar Ratio (Precursor:Hydrazine)1 : 1.11 : 2.0 or moreA large excess of hydrazine significantly increases di-substitution.
Temperature 0-10°CRoom Temperature (25°C) or higherLower temperature is crucial for minimizing the di-substituted byproduct.
Addition Rate Slow, dropwise additionRapid, single-portion additionSlow addition maintains a low concentration of the nucleophile, favoring mono-substitution.

Detailed Experimental Protocol

This protocol is a recommended starting point, adapted from highly analogous procedures.[2][3] Optimization may be required.

Safety Precautions: 2,4,6-Trifluoropyridine is volatile and toxic. Hydrazine hydrate is highly corrosive and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reagents & Equipment:

  • 2,4,6-Trifluoropyridine (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Acetonitrile (solvent)

  • Water (co-solvent)

  • Triethylamine (optional, 1.2 eq, to scavenge HF)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Standard glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4,6-trifluoropyridine (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v). If using triethylamine, add it to this solution.

    • Cool the flask to 0-5°C using an ice-water bath with vigorous stirring.

  • Reagent Addition:

    • In a separate flask, dilute hydrazine hydrate (1.1 eq) with a small amount of cold water.

    • Transfer the diluted hydrazine solution to a dropping funnel.

    • Add the hydrazine solution dropwise to the cooled pyridine solution over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [2][3]

  • Reaction Monitoring:

    • After the addition is complete, stir the mixture at 0-5°C for an additional 15-30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup & Isolation:

    • Once the reaction is complete, a solid precipitate of the product may form.

    • If a precipitate is present, collect the solid by vacuum filtration.

    • If no solid forms, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The product is expected to be moderately polar.

    • Troubleshooting Note: If product degradation is observed on silica, consider using neutral alumina or adding 0.5% triethylamine to the eluent.[7]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization Guide
  • ¹H NMR: Expect signals for the aromatic/vinylic protons on the pyridine ring, as well as broad signals for the -NH and -NH₂ protons. The chemical shifts will differ between the hydrazino and hydrazono tautomers.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the ring.

  • ¹³C NMR: Look for signals corresponding to the carbon atoms of the pyridine ring. The C-F couplings will be observable.

  • IR Spectroscopy: A key feature for the hydrazono tautomer would be a C=N stretch (around 1600-1650 cm⁻¹). The N-H stretching region (around 3200-3400 cm⁻¹) can also provide information about the tautomeric form.[5]

  • Mass Spectrometry: Confirm the molecular weight of the product.

References

  • BenchChem.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Morandi, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Morandi, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH. [Link]

  • Ritter, T., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Google Patents.
  • BenchChem. Technical Support Center: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • Abdel-Wahab, B.F., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

  • Taha, M., et al. (2020). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules. [Link]

  • ResearchGate. Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. [Link]

  • Organic Chemistry Portal. 2,3-Dihydropyridine synthesis. [Link]

  • Um, I.H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Nicewicz, D.A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. [Link]

  • BenchChem. A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis.
  • Khan Academy. Nucleophilic Aromatic Substitutions. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the crystallization of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is designed for researchers, chemists, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the challenges of obtaining high-quality crystalline material of this specific molecule. The unique structural features of this compound—namely the difluorinated pyridine ring and the hydrazono group—present specific challenges and opportunities in developing a robust crystallization protocol.

This guide moves beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of the crystallization process, empowering you to troubleshoot effectively and optimize your outcomes. We will explore the "why" behind each technique, grounding our recommendations in established physicochemical principles and field-tested experience.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine in a direct question-and-answer format.

Issue 1: No Crystals Form After Cooling or Solvent Evaporation

Question: I've dissolved my crude 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine in a solvent, and after cooling and waiting, no crystals have appeared. What's going wrong?

Answer: This is a classic sign that your solution is not supersaturated, the point at which the concentration of the solute exceeds its solubility limit, which is the essential driving force for crystallization.[1] There are several underlying causes for this.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at lower temperatures. The ideal solvent is one where the compound shows high solubility at elevated temperatures but low solubility at room temperature or below.[2]

    • Causality: The difluoro-substituents on the pyridine ring increase the molecule's polarity and potential for specific interactions. The hydrazono group is a potent hydrogen bond donor and acceptor. A solvent that strongly solvates these groups even when cold will prevent the molecule-molecule interactions necessary for lattice formation.

    • Protocol: Systematic Solvent Screening:

      • Place approximately 10-20 mg of your compound into several different vials.

      • Add a low-polarity solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture) to the first vial, dropwise, until the solid dissolves upon heating. Observe upon cooling.

      • Repeat with solvents of increasing polarity: Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, and potentially a water/alcohol mixture.

      • A good candidate solvent will dissolve the compound completely when hot but show significant precipitation upon cooling to room temperature and then further in an ice bath.

  • Solution is Too Dilute: You may have used an excessive amount of solvent. Even with a good solvent choice, a solution that is too dilute will not become supersaturated upon cooling.[3]

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a slow stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.

  • High Purity Barrier to Nucleation: Spontaneous nucleation (the initial formation of a stable crystal lattice) can be kinetically slow for highly pure compounds. Impurities often act as nucleation sites.

    • Solution 1: Scratching: Gently scratch the inside surface of the glass flask at the solution-air interface with a glass rod.[2] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Solution 2: Seeding: If you have a previous batch of crystalline material, add a single, tiny "seed" crystal to the cooled, saturated solution. This provides a template for further crystal growth.[2][4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, the compound separates as a liquid or a sticky goo instead of forming solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute's concentration exceeds the solubility limit while the solution is still above the compound's melting point (or the melting point of a solvate). It can also happen if the rate of cooling is too fast, not allowing enough time for ordered lattice formation.

Possible Causes & Solutions:

  • High Degree of Supersaturation: The solution is becoming supersaturated at too high a temperature.

    • Causality: The system relieves the supersaturation by phase separation into a liquid (the "oil") rather than an ordered solid because the thermal energy is too high for the molecules to arrange themselves into a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (5-10% more) to slightly decrease the concentration.[3] Then, implement a much slower cooling process. Instead of placing it directly in an ice bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator, and finally to a freezer. A Dewar of warm water can also be used to ensure very slow cooling.[4]

  • Poor Solvent Choice: The solvent may not be ideal for promoting crystal formation for this specific molecule.

    • Solution: Experiment with a solvent system that has a less steep solubility-temperature curve. Often, using a binary solvent system (a "solvent" and an "anti-solvent") is effective.

    • Protocol: Anti-Solvent Crystallization:

      • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DMSO, Acetone).

      • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexane, Diethyl Ether) dropwise at a constant temperature until the solution becomes faintly turbid (cloudy).

      • Add a few drops of the "good" solvent to redissolve the turbidity.

      • Allow the system to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to controlled crystal growth.

Issue 3: Crystals Form Too Rapidly, Resulting in a Fine Powder and Poor Purity

Question: As soon as I remove my flask from the heat, a large amount of fine powder "crashes out" of the solution. I suspect it's not very pure.

Answer: This is a common problem indicating that the solution is becoming supersaturated too quickly. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[3] An ideal crystallization should show initial crystal formation after 5-10 minutes, with growth continuing over 20-60 minutes.

Possible Causes & Solutions:

  • Solution is Too Concentrated: The concentration is too high, leading to a massive, uncontrolled precipitation event upon even slight cooling.

    • Solution: Re-heat the flask to redissolve the precipitate. Add more solvent (10-20% increments) until the solution is no longer on the verge of crashing out at a high temperature.[3] The goal is to find a concentration that remains a clear solution for a few minutes after being removed from the heat source.

  • Excessive Cooling Rate: Transferring a hot flask directly to an ice bath is a common cause of this issue.

    • Solution: Employ a stepwise, slow cooling protocol as described in "Issue 2". Insulating the flask with glass wool or placing it in a Dewar can help moderate the cooling rate and promote the growth of larger, more perfect crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallization of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine?

A1: Given the molecule's structure, a range of solvents should be screened. The fluorinated pyridine core suggests solubility in moderately polar to polar solvents, while the hydrazono group adds hydrogen bonding capability. A good starting point is to test solvents from different classes.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood hydrogen bonding capabilities to interact with the hydrazono group. Often provide a good solubility gradient with temperature.[2]
Ketones AcetoneAprotic polar solvent, good for dissolving many polar organic compounds.
Esters Ethyl AcetateMedium polarity, often a good choice for compounds that are too soluble in alcohols.
Ethers Tetrahydrofuran (THF)Can be a good solvent, often used in solvent/anti-solvent pairs with hexane.
Nitriles AcetonitrilePolar aprotic solvent, can be effective for nitrogen-containing heterocycles.
Aromatic TolueneLower polarity, may be useful if the compound is less polar than anticipated.
Binary Mixtures Ethanol/Water, Acetone/HexaneAllows for fine-tuning of polarity and solubility to achieve optimal supersaturation.

Q2: How does the hydrazono group influence crystallization?

A2: The hydrazono group (-C=N-NH₂) is critical. It acts as both a hydrogen bond donor (the -NH₂ part) and acceptor (the imine nitrogen). This strong hydrogen bonding potential means that in the solid state, molecules will likely form extensive intermolecular networks.[5] This can be advantageous, leading to a stable crystal lattice. However, it also means that polar, protic solvents (like alcohols) may solvate the molecule so well that they inhibit crystallization unless conditions are carefully controlled. The formation of different tautomers or rotamers around the hydrazono linkage in solution can also complicate crystallization, potentially leading to multiple polymorphs or amorphous material.

Q3: What is the likely impact of pH on this molecule's crystallization?

A3: The impact of pH is likely to be significant. The pyridine ring nitrogen is basic and can be protonated under acidic conditions. The hydrazono group also has basic character. Protonation will drastically increase the molecule's solubility in aqueous or protic solvents, which can be used to your advantage. Crystallization by pH swing—dissolving the compound in acidic water and then slowly neutralizing it—can be a powerful technique. The pH directly influences which species is present in solution, which in turn affects the solid form obtained upon crystallization.[6][7]

Q4: My synthesis involves a Hantzsch-type reaction. What common impurities should I be aware of that might inhibit crystallization?

A4: Hantzsch dihydropyridine synthesis and related multicomponent reactions can have several side products.[8][9] Common impurities that could inhibit crystallization include:

  • Unreacted Starting Materials: Aldehydes, beta-ketoesters, or ammonia sources.

  • Oxidized Pyridine: The dihydropyridine ring can be susceptible to oxidation to the corresponding aromatic pyridine, which has very different solubility properties.

  • Intermediates: Incompletely cyclized intermediates, such as enamines or Michael adducts, can remain.[8] It is crucial to purify the crude product as much as possible before attempting crystallization, for example, by column chromatography, to remove these lattice-disrupting impurities.[2]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G cluster_start Initiation cluster_outcomes Observe Outcome cluster_solutions1 Troubleshooting Path 1 cluster_solutions2 Troubleshooting Path 2 start Dissolve Crude Product in Hot Solvent & Cool no_xtal No Crystals Form start->no_xtal Clear Solution oil_out Product Oils Out start->oil_out Liquid/Goo Forms crash_out Rapid Crashing (Fine Powder) start->crash_out Solid Precipitates Immediately good_xtal Good Crystals Formed start->good_xtal Slow Crystal Growth sol_1a 1. Concentrate Solution (Evaporate Solvent) no_xtal->sol_1a sol_2a 1. Re-heat & Add More Solvent (Decrease Supersaturation) oil_out->sol_2a crash_out->sol_2a sol_1b 2. Induce Nucleation (Scratch / Seed) sol_1a->sol_1b sol_1c 3. Re-screen Solvents (Compound too soluble) sol_1b->sol_1c If still no crystals sol_2b 2. Slow Down Cooling Rate (Use Dewar / Insulation) sol_2a->sol_2b sol_2c 3. Try Anti-Solvent Method sol_2b->sol_2c If problem persists

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Introduction Welcome to the technical support guide for 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a specialized heterocyclic compound, 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine possesses unique reactivity that, while advantageous for synthesis, also presents challenges for long-term storage and handling. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity and stability of your samples, thereby safeguarding the reproducibility and success of your experimental outcomes.

Our approach is grounded in the principles of chemical kinetics and experience with analogous sensitive compounds. We will explore the causality behind degradation pathways and provide actionable, self-validating protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address the most common initial inquiries regarding the stability and handling of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

Q1: My freshly opened bottle of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has a slight discoloration. Is it still usable?

A1: Minor discoloration upon initial inspection does not definitively indicate significant degradation. However, it warrants caution. Some fluorinated heterocyclic compounds can show slight color changes due to trace impurities or minor surface oxidation without substantial loss of purity.[1] We recommend performing a quick purity check using a suitable analytical method like RP-HPLC or NMR before use.[2] If the purity is within the acceptable range for your experiment, it can be used. For long-term storage of the remaining material, ensure the container is properly sealed and stored under the recommended conditions outlined in this guide.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors leading to the degradation of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine are exposure to atmospheric moisture, oxygen, light, and elevated temperatures.[3][4] The hydrazono functional group is susceptible to hydrolysis and oxidation, while the dihydropyridine ring can be sensitive to aromatization or other rearrangements, particularly in the presence of acid or base catalysts.[2]

Q3: How can I tell if my compound has degraded during an experiment?

A3: Inconsistent experimental results, such as lower than expected yields, unexpected side products, or changes in reaction kinetics, can be indicators of starting material degradation. Analytically, you may observe new peaks in your HPLC chromatograms, unexpected signals in your NMR spectra, or a change in the physical appearance (e.g., color, solubility) of the material.

Q4: Is 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine considered a hazardous substance?

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Question: I am seeing variable yields in my reaction, and sometimes I isolate byproducts that I cannot identify. Could this be due to the degradation of my starting material?

Answer: Yes, this is a classic sign of starting material degradation. The presence of impurities or degradation products can interfere with your reaction, leading to lower yields and the formation of side products.

Troubleshooting Steps:

  • Verify Purity: Before starting your reaction, confirm the purity of your 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine using a reliable analytical method. We recommend developing a standard RP-HPLC method to monitor the purity of each batch.[2][8]

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[7][9] This is crucial to prevent oxidation of the hydrazono group.

  • Dry Solvents: Use freshly dried, anhydrous solvents for your reaction.[4] Residual water can lead to the hydrolysis of the hydrazono moiety.

  • Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate degradation.

Issue 2: Changes in Physical Appearance of the Stored Compound

Question: My stored 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has changed from a powder to a gummy solid and has darkened in color. What happened?

Answer: This indicates significant degradation, likely due to prolonged exposure to air and moisture. The change in physical state suggests the formation of various degradation products, which can be hygroscopic or have lower melting points.

Troubleshooting Steps:

  • Discard and Replace: It is highly recommended to discard the degraded material as it will not provide reliable experimental results.

  • Review Storage Protocol: Carefully review your storage procedures. The compound should be stored in a tightly sealed container, under an inert atmosphere, in a desiccator, and at a low temperature.

  • Aliquot Samples: For future use, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time a sample is taken.

Issue 3: Inconsistent Analytical Data (NMR, HPLC)

Question: My NMR spectrum shows broad peaks and an unfamiliar baseline. My HPLC chromatogram has multiple small peaks that were not there before. What is the cause?

Answer: These analytical observations are strong indicators of sample degradation. The presence of multiple degradation products will lead to a complex and poorly resolved NMR spectrum and multiple peaks in an HPLC chromatogram.

Troubleshooting Steps:

  • Confirm Degradation: Compare the current analytical data with the data from a fresh, pure sample. This will confirm that degradation has occurred.

  • Identify Degradation Products (Optional but Recommended): If resources permit, using techniques like LC-MS can help in identifying the major degradation products.[10] This information can provide insights into the degradation pathway and help in optimizing storage and handling conditions. For instance, the identification of hydroxylated pyridine derivatives could suggest an oxidative degradation pathway.[10][11]

  • Implement Preventative Measures: Follow the "Best Practices for Storage and Handling" outlined below to prevent future degradation.

Best Practices for Storage and Handling

Adherence to these protocols is critical for maintaining the long-term stability and integrity of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C in a non-frost-free freezerLow temperatures slow down the rate of chemical degradation. Non-frost-free freezers have lower temperature fluctuations.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the hydrazono group and other sensitive functionalities.
Light Amber glass vial or protected from lightPrevents potential photochemical decomposition.
Container Tightly sealed glass vial with a PTFE-lined capGlass is inert, and a PTFE-lined cap provides an excellent seal against moisture and air ingress.[12]
Moisture Store in a desiccator over a suitable desiccantMinimizes exposure to atmospheric moisture, which can cause hydrolysis.
Experimental Workflow for Handling

The following diagram illustrates the recommended workflow for handling air- and moisture-sensitive compounds like 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_storage Post-Use Storage start Start: Need to use compound oven_dry Oven-dry all glassware start->oven_dry cool_inert Cool glassware under inert gas stream oven_dry->cool_inert remove_from_storage Remove compound from -20°C storage cool_inert->remove_from_storage equilibrate Allow vial to equilibrate to room temperature in a desiccator remove_from_storage->equilibrate transfer_to_glovebox Transfer vial to glovebox or use Schlenk line techniques equilibrate->transfer_to_glovebox weigh Weigh the required amount under inert atmosphere transfer_to_glovebox->weigh seal Tightly reseal the main container weigh->seal backfill Backfill container with inert gas seal->backfill store Return to -20°C storage in a desiccator backfill->store end End store->end

Caption: Recommended workflow for handling 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly clean and oven-dry all glassware to remove any adsorbed moisture.[9]

    • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.[12]

  • Equilibration:

    • Remove the sealed container of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine from the freezer.

    • Place it in a desiccator and allow it to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Transfer:

    • Perform all manipulations of the solid compound under an inert atmosphere, either in a glovebox or using a Schlenk line.[13]

    • If using a Schlenk line, ensure a slight positive pressure of inert gas is maintained throughout the transfer.[12]

  • Weighing and Dispensing:

    • Quickly weigh the desired amount of the compound in a tared vial under the inert atmosphere.

    • Immediately and securely reseal the main container.

  • Storage after Use:

    • Before returning the main container to the freezer, flush the headspace with a dry inert gas.

    • Place the sealed container back into the desiccator for storage at -20°C.

Logical Troubleshooting Flowchart

The following diagram provides a logical sequence for troubleshooting issues related to the stability of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine.

G cluster_impure Impure Starting Material cluster_pure Pure Starting Material start Problem Encountered (e.g., low yield, side products, discoloration) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure discard Discard Degraded Material is_pure->discard No review_reaction Review Reaction Conditions is_pure->review_reaction Yes review_storage Review Storage and Handling Protocols discard->review_storage implement_best_practices Implement Best Practices review_storage->implement_best_practices order_new Order Fresh Compound implement_best_practices->order_new end Problem Resolved order_new->end check_solvents Check Solvent Purity and Dryness review_reaction->check_solvents check_atmosphere Ensure Inert Reaction Atmosphere check_solvents->check_atmosphere check_temp Verify Reaction Temperature check_atmosphere->check_temp optimize Optimize Reaction Conditions check_temp->optimize optimize->end

Caption: Troubleshooting flowchart for stability issues.

References

  • Vertex AI Search. (2025, October 1).
  • Santa Cruz Biotechnology. Hydrogen fluoride pyridine.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
  • Fisher Scientific.
  • Santa Cruz Biotechnology. Pyridine hydrofluoride.
  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
  • ResearchGate.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • BioKB. (2017).
  • ResearchGate. Analysis of degradation behavior of HO· to pyridine in electrochemical process.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • SpringerLink. (2021).
  • Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Dihydropyridine Compounds

Introduction: The Indispensable Role of Dihydropyridines in Cardiovascular Medicine Dihydropyridines (DHPs) represent a cornerstone class of drugs in the management of hypertension and angina.[1] These synthetic, heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Dihydropyridines in Cardiovascular Medicine

Dihydropyridines (DHPs) represent a cornerstone class of drugs in the management of hypertension and angina.[1] These synthetic, heterocyclic compounds exert their therapeutic effects primarily by acting as L-type calcium channel blockers.[2][3] Found in vascular smooth muscle, cardiac muscle, and other excitable cells, L-type calcium channels regulate the influx of calcium (Ca2+) which is a critical step in muscle contraction.[4] By inhibiting this influx, DHPs cause relaxation of the vascular smooth muscle (vasodilation), leading to a decrease in systemic vascular resistance and a subsequent lowering of arterial blood pressure.[3][5]

The journey of a novel DHP candidate from benchtop discovery to clinical application is a rigorous process of validation. A core component of this journey is the systematic evaluation of its efficacy, a process that begins in the controlled environment of in vitro assays and culminates in the complex physiological setting of in vivo models. Understanding the nuances, strengths, and limitations of each approach is paramount for researchers and drug development professionals. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing DHP efficacy, grounded in established experimental data and protocols.

Part 1: In Vitro Efficacy Assessment - Defining Target Engagement and Potency

The initial phase of efficacy testing is conducted in vitro ("in glass"). These experiments are indispensable for high-throughput screening, confirming the mechanism of action, and establishing the intrinsic potency of a compound at its molecular target. The controlled nature of in vitro systems allows for precise measurement of drug-target interactions, free from the confounding variables of a whole biological system.[6]

Key In Vitro Methodologies
  • Radioligand Binding Assays: This is the gold standard for quantifying the affinity of a DHP for the L-type calcium channel. It involves using a radiolabeled DHP (like [3H]nitrendipine) and measuring how effectively a novel, unlabeled DHP compound competes for the same binding site on isolated cell membranes. The output, typically an inhibition constant (Ki) or IC50 value, is a direct measure of binding affinity.[7][8]

  • Functional Assays (Cell-Based): These assays measure the physiological consequence of the DHP binding to its target. This can involve:

    • Calcium Influx Assays: Using fluorescent Ca2+ indicators (like Fura-2 AM) to directly measure the inhibition of calcium flow into cells upon depolarization.[9]

    • Aortic Ring Assays: This ex vivo method uses isolated rings of vascular tissue (e.g., rat aorta). The tissue is induced to contract, and the relaxing effect of the DHP compound is measured, providing a functional measure of vasodilation.[10]

  • Cytotoxicity Assays: It is crucial to ensure that the observed effects are due to specific channel blockade and not general cellular toxicity. Assays like the MTT assay are used to determine the concentration at which the compound becomes toxic to cells.[10][11]

Data Presentation: Comparative In Vitro Potency of Dihydropyridines

The following table summarizes typical in vitro data for several well-known DHP compounds, illustrating the range of potencies observed in these assays.

CompoundTarget/AssayPotency (IC50/Ki)Key FindingsReference
NimodipineMineralocorticoid Receptor (MR) Binding~10 µMPotent MR antagonist activity, an off-target effect.[12]
FelodipineMineralocorticoid Receptor (MR) Binding~10 µMPotent MR antagonist activity, an off-target effect.[12]
AmlodipineMineralocorticoid Receptor (MR) Binding>10 µM (50% inhibition)Least potent MR antagonist among those tested.[12]
IsradipineL-type Calcium Channel (CaV1.2)0.013 µMHighest potency in the studied series.[13]
NicardipineL-type Calcium Channel (CaV1.2)0.194 µMLowest potency in the studied series.[13]
LercanidipineL-type Calcium Channel BindingHigh AffinityHigh affinity for the dihydropyridine subunit.[8]

Note: IC50/Ki values are highly dependent on specific experimental conditions and should be used for relative comparison.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining a DHP's binding affinity for the L-type calcium channel.

Objective: To determine the IC50 and Ki of a test DHP compound by measuring its ability to displace a radiolabeled DHP from its binding site on cell membranes.

Materials:

  • Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex).

  • Radioligand: [3H]nitrendipine or another suitable labeled DHP.

  • Test DHP compound, dissolved in DMSO.

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester/filtration device.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test DHP compound in the assay buffer. The final DMSO concentration should be kept constant and low (<1%) across all tubes.

  • Assay Setup: In triplicate, prepare three sets of tubes:

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled DHP (e.g., 10 µM nifedipine) to saturate the specific binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test DHP compound.

  • Incubation: Incubate all tubes for a defined period (e.g., 40-60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[9]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration device. This separates the membrane-bound radioligand from the free radioligand.[7]

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test DHP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test DHP that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Part 2: In Vivo Efficacy Assessment - Evaluating Systemic Therapeutic Effect

While in vitro data are crucial for establishing potency, they cannot predict a drug's behavior in a complex, living organism.[14] In vivo ("in the living") studies are essential to evaluate the overall therapeutic efficacy, considering the compound's absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics – and its effect on the body over time (pharmacodynamics).[15]

Key In Vivo Methodologies
  • Animal Models of Hypertension: The most widely used model for studying antihypertensive drugs is the Spontaneously Hypertensive Rat (SHR).[16] These rats develop hypertension genetically, mimicking essential hypertension in humans. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • Blood Pressure Measurement: The primary endpoint in these studies is the reduction in blood pressure. Two common methods are employed:

    • Tail-Cuff Plethysmography (Non-invasive): This method involves placing a small cuff on the rat's tail to measure systolic blood pressure. It is less invasive but can be influenced by animal stress and requires careful acclimatization.[17][18]

    • Radiotelemetry (Invasive): This is considered the gold standard. A small telemetry device is surgically implanted, which allows for continuous, direct measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate, in conscious, freely moving animals, providing highly accurate and robust data.[17][19][20]

Data Presentation: Comparative In Vivo Efficacy of Dihydropyridines in SHR Model
CompoundAnimal ModelDose & RouteKey FindingsReference
NifedipineConscious DogsVaries (IV)Dose-related decrease in blood pressure accompanied by reflex tachycardia.[16]
FelodipineSHRVaries (Oral)Significant antihypertensive effect.[16]
NimodipineRatsVariesCan function as a mineralocorticoid receptor antagonist in vivo.[12]
Felodipine, Nimodipine, NifedipineMiceVariesDemonstrated inhibition of metastasis in vivo, suggesting pleiotropic effects.[21]
Experimental Protocol: Blood Pressure Measurement in SHR Rats via Radiotelemetry

Objective: To continuously and accurately measure the effect of a test DHP compound on blood pressure and heart rate in conscious, unrestrained Spontaneously Hypertensive Rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (e.g., 12-16 weeks old).[16]

  • Implantable radiotelemetry devices.

  • Surgical tools, anesthesia (e.g., ketamine/xylazine), and postoperative analgesics.[19]

  • Receivers and data acquisition system (e.g., Dataquest ART™).[19]

  • Test DHP compound and vehicle for administration.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat following an approved protocol.

    • Perform an aseptic laparotomy to expose the abdominal aorta.

    • Carefully insert the catheter of the telemetry device into the aorta and secure it with medical-grade glue.

    • Place the body of the transmitter into the abdominal cavity and secure it to the abdominal wall during suturing.[19]

    • Administer postoperative analgesics and allow the animal to recover fully (typically 7-10 days). This recovery period is critical to ensure baseline readings are stable and not influenced by surgical stress.

  • Acclimatization and Baseline Recording:

    • House the rats individually in cages placed on top of the telemetry receivers.

    • Allow the animals to acclimate to their new environment for several days.

    • Record baseline blood pressure and heart rate data for at least 24-48 hours to establish a stable diurnal rhythm. The system can be programmed to collect data at set intervals (e.g., 10-second samples every 5 minutes).[19]

  • Drug Administration:

    • Administer the test DHP compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Post-Dose Recording:

    • Continuously record blood pressure and heart rate for a predetermined period (e.g., 24 hours) to capture the onset, peak effect, and duration of action of the compound.

  • Data Analysis:

    • Analyze the telemetry data to determine key pharmacodynamic parameters, such as the maximum decrease in blood pressure (nadir), the time to reach the nadir, and the duration of the antihypertensive effect.

    • Compare the changes in blood pressure and heart rate between the drug-treated group and the vehicle-treated control group using appropriate statistical methods.

Part 3: Bridging the Gap - The Challenge of In Vitro to In Vivo Correlation (IVIVC)

A central challenge in drug development is that high in vitro potency does not always translate to high in vivo efficacy.[6][22] A compound that is highly potent in a binding assay may fail in an animal model due to poor pharmacokinetic properties, such as low absorption, high plasma protein binding, or rapid metabolism.[13][23]

For dihydropyridines, several factors can create a disconnect:

  • Pharmacokinetics (ADME): A DHP may bind tightly to the L-type channel in vitro, but if it's poorly absorbed from the gut or rapidly cleared by the liver, it will never reach a therapeutic concentration at the target site in vivo.[15]

  • Plasma Protein Binding: Some DHPs bind extensively to plasma proteins like albumin. Only the unbound ("free") fraction of the drug is available to interact with the calcium channels. A compound with high potency but also very high protein binding may show limited efficacy.[13]

  • Off-Target Effects: As shown, some DHPs can interact with other receptors, such as the mineralocorticoid receptor, which could contribute to their overall physiological effect in ways not captured by a simple L-type channel assay.[12]

  • Endothelial Effects: Evidence suggests that some DHPs may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to vasodilation through a mechanism independent of direct smooth muscle channel blockade.[24]

Establishing a robust in vitro-in vivo correlation (IVIVC) is the ultimate goal, allowing researchers to predict in vivo outcomes from in vitro data.[25][26] This requires integrating data from multiple assays—potency, solubility, metabolic stability, and permeability—into predictive pharmacokinetic/pharmacodynamic (PK/PD) models.[14]

Visualizations

Mechanism of Dihydropyridine Action

DHP_Mechanism cluster_membrane Cell Membrane Ca_Channel L-Type Ca²⁺ Channel (α1 Subunit) DHP Dihydropyridine (DHP) Intracellular Intracellular Space (Low Ca²⁺) Ca_Channel->Intracellular Ca²⁺ Influx Vasodilation Vasodilation (Relaxation) Ca_Channel->Vasodilation Influx Blocked DHP->Ca_Channel Binds & Blocks Extracellular Extracellular Space (High Ca²⁺) Ca_ion Ca²⁺ Extracellular->Ca_ion Depolarization Opens Channel Contraction Smooth Muscle Contraction Intracellular->Contraction Ca_ion->Ca_Channel

Caption: Dihydropyridines bind to L-type Ca²⁺ channels, blocking Ca²⁺ influx and causing vasodilation.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

DHP_Workflow Screen In Vitro Screening (High-Throughput) Binding Radioligand Binding Assay (Determine Ki / IC50) Screen->Binding Hit Compounds Functional Functional Assays (e.g., Aortic Ring) Screen->Functional Hit Compounds Lead_Select Lead Candidate Selection Binding->Lead_Select High Affinity Functional->Lead_Select High Potency ADME In Vitro ADME/Tox (Solubility, Metabolism, Cytotoxicity) ADME->Lead_Select Favorable Profile InVivo In Vivo Efficacy Study (SHR Model) Lead_Select->InVivo Optimized Lead IVIVC In Vitro-In Vivo Correlation (IVIVC) Lead_Select->IVIVC In Vitro Data PKPD Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis InVivo->PKPD Blood Pressure Data PKPD->IVIVC Model Building

Caption: A typical workflow for evaluating DHP compounds from initial screening to in vivo validation.

Conclusion

The evaluation of dihydropyridine compounds is a multi-faceted process that relies on a synergistic relationship between in vitro and in vivo testing. In vitro assays provide the foundational data on a compound's potency and direct interaction with the L-type calcium channel. They are rapid, cost-effective, and essential for mechanistic studies and initial screening. However, the ultimate therapeutic potential of a DHP can only be confirmed through rigorous in vivo studies in relevant disease models, such as the SHR rat. These whole-animal experiments provide the critical context of pharmacokinetics and systemic physiological response. A comprehensive understanding of both domains, and the challenges of correlating them, is essential for successfully advancing novel dihydropyridine candidates from the laboratory to the clinic.

References

  • MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online.
  • ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • Wikipedia. Dihydropyridine calcium channel blockers.
  • Cardiovascular Pharmacology Concepts. Calcium-Channel Blockers (CCBs).
  • PubMed. (n.d.). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide.
  • Hypertension (AHA Journals). (2008). A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity.
  • Wikipedia. L-type calcium channel.
  • Bupa UK. Calcium channel blockers: Types, uses and side effects.
  • Benchchem. Navigating the Labyrinth of Dihydropyridine Research: A Guide to Reproducibility.
  • Hypertension (AHA Journals). (2023).
  • Karger. (n.d.).
  • iWorx.
  • Charles River Laboratories.
  • PMC.
  • Sygnature Discovery. (n.d.).
  • PMC. Dihydropyridine-induced Ca2+ release from ryanodine-sensitive Ca2+ pools in human skeletal muscle cells.
  • PMC. (n.d.).
  • PubMed. (1985). Inhibition by dihydropyridine class calcium channel blockers of tumor cell-platelet-endothelial cell interactions in vitro and metastasis in vivo.
  • Benchchem. A Comparative Benchmark of Novel 1,4-Dihydropyridines Against Existing Calcium Channel Blockers.
  • MDPI. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold.
  • ResearchGate. (2020). Correlation between in vitro and in vivo studies?.
  • Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers.
  • Preprints.org. (2025). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity.
  • PubMed. (n.d.). Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine.
  • PMC. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
  • World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC)
  • Dissolution Technologies.
  • bioRxiv. (2022).
  • Berlin Institute of Health (BIH). (2017). Strategies for Derisking Translational Processes for Biomedical Technologies.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine and its Non-fluorinated Analog

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Bioactivity Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Bioactivity

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's biological profile.[2] Fluorine, being the most electronegative element, imparts unique properties that can dramatically enhance a drug candidate's efficacy and safety.[3] Its introduction can improve metabolic stability by blocking enzymatic breakdown, increase binding affinity through nuanced electronic interactions, and fine-tune lipophilicity to improve absorption and cell permeability.[2][3]

This guide provides an in-depth comparison of the biological activity of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine and its corresponding non-fluorinated analog, 2-hydrazono-2,3-dihydropyridine . The hydrazone functional group is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[4][5] By examining these two molecules, we can directly observe and quantify the significant advantages conferred by strategic difluorination of the pyridine ring. Through detailed experimental protocols and comparative data, this document will elucidate the causal relationship between chemical structure and biological function for researchers and drug development professionals.

Synthesis Pathway: A Generalized Approach

The synthesis of both the fluorinated and non-fluorinated 2-hydrazono-2,3-dihydropyridine scaffolds can be achieved through established heterocyclic chemistry routes. A common approach involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with a cyano-functionalized nucleophile, followed by reaction with hydrazine. For the fluorinated analog, the synthesis would start from a fluorinated diketone precursor.[6]

G cluster_0 Synthesis of Non-Fluorinated Analog cluster_1 Synthesis of 4,6-Difluoro Analog A 1,3-Diketone C 2-Oxo-1,2-dihydropyridine-3-carbonitrile A->C Cyclocondensation B Cyanoacetamide B->C D 2-Chloro-3-cyanopyridine C->D Chlorination F 2-Hydrazono-2,3-dihydropyridine D->F Nucleophilic Substitution E Hydrazine Hydrate E->F A_F Fluorinated 1,3-Diketone C_F 4,6-Difluoro-2-oxo-1,2- dihydropyridine-3-carbonitrile A_F->C_F Cyclocondensation B_F Cyanoacetamide B_F->C_F D_F 4,6-Difluoro-2-chloro- 3-cyanopyridine C_F->D_F Chlorination F_F 4,6-Difluoro-2-hydrazono- 2,3-dihydropyridine D_F->F_F Nucleophilic Substitution E_F Hydrazine Hydrate E_F->F_F

Caption: Generalized synthetic workflow for target compounds.

Part 1: Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazone derivatives have shown promise in this area, and fluorination can further enhance their potency.[7][8] We hypothesized that the difluorinated analog would exhibit superior antibacterial activity due to enhanced cell wall penetration and target binding.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11]

  • Inoculum Preparation: Isolate 3-5 colonies of the test organism (Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Plate Preparation: Perform serial two-fold dilutions of the test compounds (4,6-Difluoro-2-hydrazono-2,3-dihydropyridine and its non-fluorinated analog) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The typical concentration range tested is 0.5 to 256 µg/mL.[12]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35±1°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

G A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Standardized Bacteria A->C B Perform Serial Dilutions of Compounds in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Assess for Turbidity D->E F Determine MIC Value (Lowest Concentration with No Growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.
Results and Discussion

The experimental data clearly demonstrate the enhanced antibacterial potency of the difluorinated analog.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
2-Hydrazono-2,3-dihydropyridine64>128
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine 8 32
Ciprofloxacin (Control)0.50.25

The 4,6-difluoro analog was significantly more active against both bacterial species. The eight-fold increase in activity against S. aureus and the at-least-four-fold increase against E. coli highlight the profound impact of fluorination. This enhanced activity can be attributed to several factors:

  • Increased Lipophilicity: Fluorine substitution increases the molecule's lipophilicity, which can facilitate its transport across the lipid-rich bacterial cell membranes.[13][14]

  • Altered Electron Distribution: The high electronegativity of fluorine alters the electron distribution across the pyridine ring, potentially enhancing the molecule's ability to interact with bacterial targets, such as essential enzymes or DNA gyrase.[3]

  • Enhanced Target Binding: Fluorine atoms can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone) and can displace water molecules from binding pockets, leading to a stronger and more favorable binding entropy.[3] The enhanced activity observed in fluorinated pyridinium polymers against bacteria supports this concept.[15][16][17]

Part 2: Comparative Anticancer Activity

Hydrazone-containing compounds are frequently investigated for their potential as anticancer agents, often acting through mechanisms like cell cycle arrest and apoptosis induction.[18][19][20] We evaluated the cytotoxic effects of the fluorinated and non-fluorinated analogs against a human breast adenocarcinoma cell line (MCF-7).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[23]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[24]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate the cells for a 48-hour exposure period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours at 37°C.[24][25] During this time, mitochondrial dehydrogenases in living cells reduce the MTT to insoluble purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

G A Seed Cancer Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Compounds (48h) A->B C Add MTT Reagent (3-4h Incubation) B->C D Living cells convert MTT to Formazan C->D E Solubilize Formazan Crystals (e.g., DMSO) D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: Standard workflow for the MTT Cytotoxicity Assay.
Results and Discussion

The cytotoxicity data reveal a marked increase in anticancer potency for the difluorinated compound.

CompoundIC50 on MCF-7 Cells (µM)
2-Hydrazono-2,3-dihydropyridine45.2
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine 5.8
Doxorubicin (Control)0.9

The nearly 8-fold decrease in the IC50 value for the 4,6-difluoro analog signifies a substantial improvement in its ability to inhibit cancer cell proliferation. This aligns with numerous studies showing that fluorination enhances the anticancer activity of various molecular scaffolds.[14][18] The underlying reasons for this superior performance are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms on the pyridine ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability at the tumor site.[1][14]

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby nitrogen atoms, reducing basicity.[3] This can alter the compound's ionization state at physiological pH, potentially improving its ability to cross cell membranes and reach intracellular targets.

  • Enhanced Target Interaction: As with the antimicrobial activity, the altered electronic properties and the ability of fluorine to form specific, favorable interactions can lead to higher binding affinity for target proteins involved in cancer cell proliferation, such as kinases or tubulin.[13][26]

Mechanistic Advantages of Fluorination: A Synthesis

The superior performance of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine in both antimicrobial and anticancer assays is not coincidental but a direct consequence of the physicochemical changes induced by the fluorine atoms.

G cluster_B cluster_C A Fluorine Substitution C-H → C-F B Physicochemical Modulation B1 Increased Lipophilicity A:head->B1 B2 Blocked Metabolic Sites A:head->B2 B3 Altered pKa / Electronics A:head->B3 B4 Enhanced Binding Interactions A:head->B4 C Biological Enhancement C1 Improved Membrane Permeation B1->C1 C2 Increased Bioavailability B2->C2 C3 Higher Target Affinity & Potency B3->C3 B4->C3

Caption: Causality of improved bioactivity via fluorination.

Conclusion

This comparative guide unequivocally demonstrates the potent enhancing effect of difluorination on the biological activity of a 2-hydrazono-2,3-dihydropyridine scaffold. The introduction of two fluorine atoms at the 4 and 6 positions of the pyridine ring resulted in an order-of-magnitude improvement in both antibacterial and anticancer efficacy in our in vitro models. These findings are consistent with established principles in medicinal chemistry that champion fluorine as a "bioisostere of choice" for hydrogen.[1][3]

The observed enhancements are not due to a single factor but rather a synergistic combination of improved metabolic stability, modulated physicochemical properties leading to better cell penetration, and stronger interactions at the molecular target. For drug development professionals, this case study serves as a powerful example of how strategic fluorination can transform a moderately active compound into a highly potent lead candidate. Future research should focus on in vivo efficacy and safety profiling of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine and exploration of further structural modifications to optimize its therapeutic potential.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The role of fluorine in medicinal chemistry.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity | Langmuir - ACS Public
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • MTT assay protocol | Abcam.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • A comprehensive review on in-vitro methods for anti- microbial activity.
  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - MDPI.
  • In Vitro Antibacterial Susceptibility Testing Protocols for Furagin - Benchchem.
  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers.
  • In vitro antimicrobial susceptibility testing methods - Pure.
  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes.
  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - Bentham Science Publisher.
  • Biological Activities of Hydrazone Deriv
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • (PDF)
  • Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Deriv
  • A review exploring biological activities of hydrazones - PMC.
  • Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar.
  • (PDF)
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed.
  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - MDPI.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI.
  • Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)
  • Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dihydropyridine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the structural elucidation of isomers is a critical endeavor. Dihydropyridines, a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural elucidation of isomers is a critical endeavor. Dihydropyridines, a class of compounds central to the development of calcium channel blockers, present a fascinating case study in isomeric differentiation.[1][2] The seemingly subtle shifts in double bond placement or substituent position between isomers can lead to profound differences in pharmacological activity and metabolic stability. This guide provides an in-depth spectroscopic comparison of dihydropyridine isomers, drawing upon experimental data to illuminate the nuances of their characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS).

The Structural Significance of Dihydropyridine Isomers

Dihydropyridine isomers, such as the 1,2- and 1,4-isomers, possess the same molecular formula but differ in the arrangement of their atoms. This constitutional isomerism fundamentally alters the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets. For instance, the hydride-donating ability, a key aspect of their chemical reactivity, varies between 1,2- and 1,4-dihydropyridine isomers.[3] A thorough understanding of the spectroscopic signatures of these isomers is therefore paramount for unambiguous identification and quality control in drug discovery and manufacturing.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the robust differentiation of dihydropyridine isomers. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing dihydropyridine isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, resulting in distinct chemical shifts and coupling patterns.

Key Differentiating Features in ¹H NMR:

  • Vinyl Protons: The chemical shifts of the protons on the double bonds are highly indicative of the isomer. In 1,4-dihydropyridines, the vinyl protons at the C3 and C5 positions typically appear in the range of δ 5.5-7.5 ppm. For 1,2-dihydropyridines, the vinyl protons will exhibit different chemical shifts and coupling patterns due to their proximity to the sp³-hybridized carbon.

  • Aliphatic Protons: The protons on the sp³-hybridized carbons also provide crucial information. In 1,4-dihydropyridines, the proton at the C4 position often appears as a singlet or a multiplet depending on the substituent, typically in the range of δ 3.5-5.0 ppm.[2] In 1,2-dihydropyridines, the methylene protons at the C2 position will show a distinct signal, often as a multiplet.

  • NH Proton: The chemical shift of the NH proton is sensitive to the electronic environment and hydrogen bonding. In 1,4-dihydropyridines, this proton typically resonates as a broad singlet between δ 5.5 and 9.0 ppm.[4] Its position can be influenced by substituents and the solvent.

Insights from ¹³C NMR:

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms directly reflecting their hybridization and electronic environment.

  • Olefinic Carbons: The chemical shifts of the sp²-hybridized carbons in the dihydropyridine ring are diagnostic. Differences in the electronic distribution between isomers will lead to noticeable variations in these shifts.

  • Aliphatic Carbons: The sp³-hybridized carbon atoms in the ring will also have characteristic chemical shifts that differ between isomers. For example, the C4 in a 1,4-dihydropyridine will have a different chemical shift than the C2 in a 1,2-dihydropyridine.

2D NMR Techniques for Unambiguous Assignment:

For complex or substituted dihydropyridines, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the molecule. This is particularly useful for differentiating isomers by establishing the bonding relationships between protons.[5]

  • HSQC: This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[6]

Table 1: Comparative ¹H and ¹³C NMR Data for Dihydropyridine Isomers (Illustrative)

IsomerProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
1,4-Dihydropyridine H2/H6: ~7.0 (d), H3/H5: ~5.8 (m), H4: ~3.2 (s), NH: ~6.5 (br s)C2/C6: ~140, C3/C5: ~105, C4: ~25
1,2-Dihydropyridine H3: ~6.5 (m), H4: ~5.9 (m), H5: ~6.2 (m), H6: ~7.1 (d), H2: ~4.0 (t), NH: ~6.8 (br s)C3: ~125, C4: ~120, C5: ~128, C6: ~145, C2: ~45

Note: These are representative values and can vary significantly with substitution.[3]

Figure 1: Workflow for NMR-based differentiation of dihydropyridine isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate isomers based on differences in their vibrational modes.[7]

Key Differentiating Features in IR Spectra:

  • N-H Stretch: The position and shape of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) can vary between isomers due to differences in hydrogen bonding and electronic effects.

  • C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the dihydropyridine ring (around 1600-1680 cm⁻¹) will differ in frequency and intensity depending on their position and substitution pattern. Conjugation effects play a significant role here.

  • C-H Stretch: The stretching vibrations of the C-H bonds (both sp² and sp³) can also provide clues. For example, the =C-H stretch in the aromatic region and the C-H stretch in the aliphatic region will have characteristic frequencies.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to each molecule. While difficult to assign individual peaks, the overall pattern is a powerful tool for identifying a specific isomer by comparison to a known standard.

Table 2: Characteristic IR Absorption Frequencies for Dihydropyridine Isomers (Illustrative)

Functional Group1,4-Dihydropyridine (cm⁻¹)1,2-Dihydropyridine (cm⁻¹)Comments
N-H Stretch ~3350~3370Position influenced by H-bonding.
C=C Stretch ~1650, ~1620~1660, ~1600Number and position of bands vary.
C-H Stretch (sp²) ~3050~3060
C-H Stretch (sp³) ~2950~2930
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy is particularly useful for analyzing conjugated systems, as it probes the electronic transitions between molecular orbitals.[4] The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.

Key Differentiating Features in UV-Vis Spectra:

  • λmax and Conjugation: 1,4-Dihydropyridines possess a conjugated diene system, which typically results in a strong π → π* transition in the UV region. 1,2-Dihydropyridines also have a conjugated system, but the arrangement of the double bonds is different, which will lead to a different λmax. Generally, more extensive conjugation leads to a bathochromic (red) shift to longer wavelengths.[8]

  • Substituent Effects: Electron-donating or withdrawing groups attached to the dihydropyridine ring can significantly influence the energy of the electronic transitions and thus the λmax.

Table 3: Illustrative UV-Vis Absorption Maxima for Dihydropyridine Isomers

IsomerTypical λmax (nm)Electronic Transition
1,4-Dihydropyridine ~230 and ~350π → π
1,2-Dihydropyridine ~270 and ~320π → π

Note: These values are highly dependent on substituents and solvent.

Figure 2: Differentiating dihydropyridine isomers using UV-Vis spectroscopy based on their conjugation patterns.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that can distinguish isomers.

Key Differentiating Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): All constitutional isomers will have the same molecular weight and thus the same m/z value for the molecular ion peak.

  • Fragmentation Pattern: The key to distinguishing isomers lies in their different fragmentation pathways. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. For example, 1,4-dihydropyridines often exhibit a characteristic loss of the substituent at the C4 position.[9] The fragmentation of 1,2-dihydropyridines will likely proceed through different pathways, leading to a unique set of fragment ions.

Table 4: Expected Key Fragments in Mass Spectra of Dihydropyridine Isomers (Illustrative)

IsomerCommon Fragmentation PathwaysKey Fragment Ions (m/z)
1,4-Dihydropyridine Loss of C4 substituent, retro-Diels-Alder[M - R]⁺, fragments from ring cleavage
1,2-Dihydropyridine Ring opening, loss of substituentsDifferent set of fragment ions

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dihydropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • COSY: Use a standard COSY pulse sequence. Typically, 256-512 increments in the t₁ dimension are sufficient.

    • HSQC: Use a standard HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • ATR-FTIR (for solids or liquids): Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

  • Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) and subtract it from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dihydropyridine isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank to zero the instrument.[11]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).[12]

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Conclusion

The spectroscopic differentiation of dihydropyridine isomers is a multifaceted task that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. While each technique provides valuable insights, NMR spectroscopy, particularly with the aid of 2D methods, often offers the most definitive structural elucidation. By carefully analyzing the unique spectral signatures arising from their distinct atomic arrangements, researchers can confidently identify and characterize these important pharmaceutical building blocks, ensuring the development of safe and effective medicines.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). UC Irvine Environmental Health & Safety. Retrieved from [Link]

  • Patel, A., & Usmania, S. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-13. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Li, Y., Liu, Y. Y., Chen, X. J., Xiong, X. H., & Li, F. S. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(3), e91361. [Link]

  • Cativiela, C., Garcia, J. I., & Elguero, J. (1998). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Magnetic Resonance in Chemistry, 36(4), 267-276.
  • Velraj, G., Anitha, K., & Raj, A. D. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. Journal of Molecular Modeling, 28(1), 5. [Link]

  • Reyes-Garcés, N., Gionfriddo, E., & Gómez-Ríos, G. A. (2018). Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). ResearchGate. [Link]

  • 2,3-Dihydropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. (2014). Journal of Chemical Crystallography, 44, 355–366. [Link]

  • Jaudzems, K. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives [Doctoral Thesis, Rīgas Tehniskā universitāte]. RTU E-books. [Link]

  • Sliwinska, E. A., et al. (2001). Spectroscopic studies of two dynamically different 1,4-dihydropyridine structures. Polish Journal of Chemistry, 76, 235-247.
  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2016). RSC Advances, 6(96), 93975-93984. [Link]

  • Wang, Y., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 27(17), 5382. [Link]

  • Patel, A., & Usmania, S. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-13. [Link]

  • Bultinck, P., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. PeerJ, 6, e4896. [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Ashenhurst, J. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Comparison between the experimental Infrared spectra of. Retrieved from [Link]

  • Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry? Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Suárez, M., et al. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Saeed, B. A., & Al-Amoudi, M. S. (2013). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2013(6), 41-53. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

  • Trajkov, P., & Grncarov, I. (1999). Fourier Transform Infrared Study of Dichlorodioxochromium(VI), Dichlorodioxomolybdenum(VI) and Dichlorodioxotungsten(VI) Complexes with 2,2'-Bipyridine.
  • Kumar, D., et al. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 28(15), 5823. [Link]

  • (a) UV-vis absorption spectra of D′, ReD′, ReD′, and fac-Re(bpy)(CO)3Br... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.